(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane is a complex organic compound characterized by a five-membered oxolane ring with specific stereochemistry. It belongs to the class of oxolanes, which are cyclic ethers featuring a single oxygen atom within the ring. The compound's structure includes an iodomethyl group and a 2-methylphenyl substituent, contributing to its unique chemical properties and potential biological activities.
The compound is classified under organic compounds and specifically within the category of chiral molecules due to its stereogenic centers. Its IUPAC name reflects its precise structural configuration, which is crucial for understanding its reactivity and interactions in chemical processes. The molecular formula is , with a molecular weight of approximately 302.15 g/mol .
The synthesis of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane typically involves several key steps:
These synthetic routes highlight the complexity involved in constructing such chiral compounds, which often require careful optimization to achieve high yields and purity.
The molecular structure of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane can be represented by its InChI key and SMILES notation:
InChI=1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12-/m0/s1
CC1=CC=C(C=C1)C2CC(OC2)CI
This structure indicates a chiral center at positions 2 and 4 of the oxolane ring, with distinct substituents that influence its reactivity and interactions in biological systems .
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane can undergo various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives with tailored properties for specific applications.
The mechanism by which (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodomethyl group acts as a reactive site that can facilitate binding or modification of target molecules. This interaction may influence various cellular processes, making it a valuable compound for biochemical studies .
The following table summarizes key physical and chemical properties of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane:
Property | Value |
---|---|
Molecular Formula | C12H15IO |
Molecular Weight | 302.15 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Varies with solvent |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in various fields .
(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane has several applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5